Lithium 5-aminothiazole-2-carboxylate
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Overview
Description
Lithium 5-aminothiazole-2-carboxylate is a compound with the molecular formula C4H4LiN2O2S. It is a lithium salt of 5-amino-1,3-thiazole-2-carboxylic acid.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to different physiological responses .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological system they interact with .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring . The resulting 5-amino-1,3-thiazole-2-carboxylic acid can then be neutralized with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-aminothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium 5-aminothiazole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-thiazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
2-Aminothiazole: Lacks the carboxylate group but retains the thiazole ring.
Thiazole-4-carboxylate: Lacks the amino group but retains the carboxylate group.
Uniqueness
Lithium 5-aminothiazole-2-carboxylate is unique due to the presence of both the amino and carboxylate groups on the thiazole ring, as well as the lithium ion. This combination of functional groups and the lithium ion imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
lithium;5-amino-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJUACOQJTPAO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551115-98-9 |
Source
|
Record name | lithium(1+) 5-amino-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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